tert-butylN-(2-oxocyclohex-3-en-1-yl)carbamate
CAS No.:
Cat. No.: VC20453856
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO3 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate |
| Standard InChI | InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h5,7-8H,4,6H2,1-3H3,(H,12,14) |
| Standard InChI Key | SOBOAQXEAWHDLU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC=CC1=O |
Introduction
Synthesis Methods
The synthesis of tert-Butyl N-(2-oxocyclohex-3-en-1-yl)carbamate likely involves the reaction of a cyclohexenone derivative with tert-butyl carbamate or its precursors. A common method for synthesizing carbamates involves the reaction of an amine with a carbamoyl chloride or a similar reagent.
textExample Synthesis: 1. Preparation of 2-oxocyclohex-3-en-1-amine: - This could involve the reduction of a nitro compound or the amination of a cyclohexenone derivative. 2. Reaction with tert-Butyl Carbamate: - The amine is then reacted with tert-butyl carbamate or a suitable carbamoylating agent.
Biological and Chemical Applications
While specific biological applications of tert-Butyl N-(2-oxocyclohex-3-en-1-yl)carbamate are not detailed, carbamates in general are used in various fields:
-
Pharmaceuticals: As intermediates or active compounds, carbamates can exhibit therapeutic properties.
-
Agriculture: Some carbamates are used as pesticides or herbicides.
-
Organic Synthesis: They serve as protecting groups for amines during complex syntheses.
Research Findings and Future Directions
Given the lack of specific research findings on tert-Butyl N-(2-oxocyclohex-3-en-1-yl)carbamate, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in organic synthesis or drug development.
| Potential Research Areas | Description |
|---|---|
| Synthesis Optimization | Investigating efficient synthesis routes and conditions. |
| Biological Activity Screening | Evaluating potential therapeutic or agricultural applications. |
| Organic Synthesis Applications | Exploring its use as a protecting group or intermediate. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume